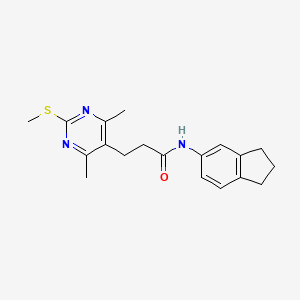

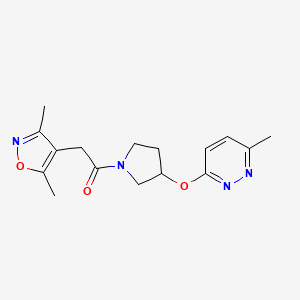

![molecular formula C18H12N2O3S B2837365 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 921891-02-3](/img/structure/B2837365.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide” is a compound that has been mentioned in patents as a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves several steps, including asymmetric synthesis, synthesis from optically pure precursors, or resolution of the racemates . The exact method of synthesis can vary depending on the specific requirements of the process .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

This compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, it can participate in reactions involving its functional groups, such as the carboxamide and the oxazepine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored. For example, its melting point, boiling point, density, and other properties can be determined using various analytical techniques .Scientific Research Applications

Dopamine D2 Receptor Antagonists

The compound is a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis of New Heterocyclic Systems

The compound has been used as a starting material for the synthesis of new heterocyclic systems . This opens up possibilities for the creation of new drugs and materials with unique properties.

Pharmacological Research

The compound’s pharmacological activity is linked to the N-carboxamido group embodied in the twisted boat conformation of the dibenzoazepine core . This makes it a valuable tool in pharmacological research, particularly in the study of G-protein coupled receptors (GPCRs), which are among the most intensely investigated drug targets in the pharmaceutical industry .

Antiepileptic Drug (AED)

The compound, known as Oxcarbazepine (OXC), is a narrow-spectrum antiepileptic drug (AED) approved by the FDA for the treatment of partial seizures in adults . It is completely adsorbed and extensively metabolized by reductase enzymes to its pharmacologically active 10-monohydroxy derivative form eslicarbazepine .

Chemical Manipulation for Improved Pharmacological Profile

The potency and selectivity of the compound are linked to the N-carboxamido group. Synthetic efforts have focused on chemical manipulation of the 10-position, mimicking the active MDH with the aim of improving the pharmacological profile .

Pharmaceutical Testing

The compound is used for pharmaceutical testing due to its high-quality reference standards . This helps ensure accurate results in pharmaceutical research and development.

Mechanism of Action

Target of Action

The primary target of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor activity, learning, and behavior. It is also involved in the regulation of mood and reward .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor . The inhibition of the D2 receptor can lead to various changes in neuronal signaling and brain function .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway . These pathways are involved in a variety of functions, including motor control, reward, and reinforcement .

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in a variety of molecular and cellular effects. It may help in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Future Directions

properties

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S/c21-17-12-10-11(19-18(22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULDINJSWRICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

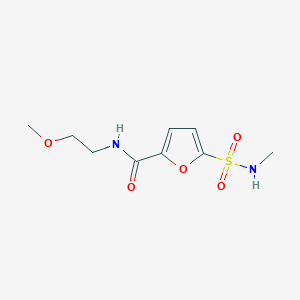

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

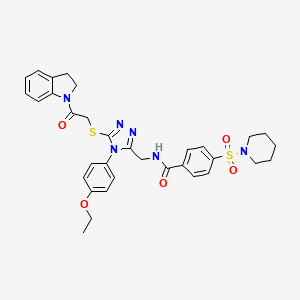

![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)

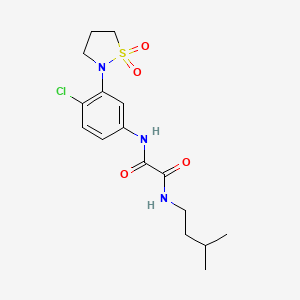

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)